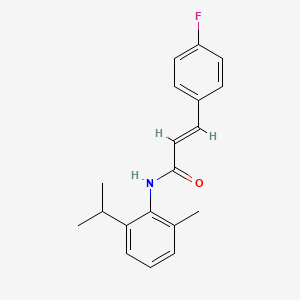![molecular formula C12H15N3O2S2 B5887539 isobutyl [5-(2-thienylmethyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5887539.png)
isobutyl [5-(2-thienylmethyl)-1,3,4-thiadiazol-2-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isobutyl [5-(2-thienylmethyl)-1,3,4-thiadiazol-2-yl]carbamate is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a carbamate derivative of thiadiazole and has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of isobutyl [5-(2-thienylmethyl)-1,3,4-thiadiazol-2-yl]carbamate is not fully understood. However, it has been suggested that it acts by inhibiting enzymes involved in various metabolic pathways. For example, it has been found to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is important for memory and learning. It has also been found to inhibit monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, which are important factors in the development of many diseases. Moreover, it has been found to improve cognitive function and memory, which makes it a potential candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of isobutyl [5-(2-thienylmethyl)-1,3,4-thiadiazol-2-yl]carbamate is its low toxicity. It has been found to be relatively safe in animal studies, which makes it a potential candidate for further studies. Moreover, it has been found to have good solubility in water, which makes it easy to administer in lab experiments. However, one of the limitations of this compound is its low stability, which makes it difficult to store for long periods of time.
Orientations Futures
There are several future directions for the study of isobutyl [5-(2-thienylmethyl)-1,3,4-thiadiazol-2-yl]carbamate. One of the directions is to study its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use in the treatment of cancer. Moreover, further studies are needed to understand the mechanism of action of this compound and its potential applications in various fields.
Méthodes De Synthèse
Isobutyl [5-(2-thienylmethyl)-1,3,4-thiadiazol-2-yl]carbamate has been synthesized using different methods. One of the methods involves the reaction of isobutyl isocyanate with 5-(2-thienylmethyl)-1,3,4-thiadiazole-2-thiol in the presence of a base. Another method involves the reaction of 5-(2-thienylmethyl)-1,3,4-thiadiazole-2-thiol with ethyl chloroformate followed by the reaction with isobutylamine.
Applications De Recherche Scientifique
Isobutyl [5-(2-thienylmethyl)-1,3,4-thiadiazol-2-yl]carbamate has been studied for its potential applications in various fields. It has been found to have antimicrobial, antifungal, and antiviral activities. It has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Moreover, this compound has been found to have anti-inflammatory and antioxidant properties.
Propriétés
IUPAC Name |
2-methylpropyl N-[5-(thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S2/c1-8(2)7-17-12(16)13-11-15-14-10(19-11)6-9-4-3-5-18-9/h3-5,8H,6-7H2,1-2H3,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVRUBIQSXFWEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)NC1=NN=C(S1)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-{4-[4-(3-nitrobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5887496.png)
![2,2-dichloro-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5887504.png)
![ethyl {[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5887510.png)
![2,4-dichloro-6-[(4-ethyl-1-piperazinyl)methyl]phenol](/img/structure/B5887521.png)
![2-{[5-(2-furyl)-4-isobutyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5887526.png)
![1-[(4-bromo-3,5-dimethylphenoxy)acetyl]azepane](/img/structure/B5887533.png)
![3-[2-(2,3-dichlorophenoxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5887541.png)
![N-(4-{[2-(3,4-dimethylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B5887547.png)
![4-({[5-(4-bromo-2-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5887549.png)
![ethyl 5-{[(diethylamino)carbonyl]amino}-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B5887552.png)
![4-{[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B5887559.png)